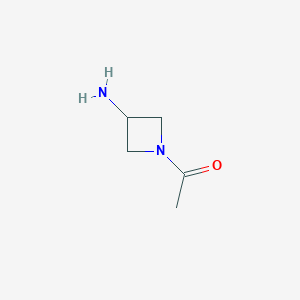

1-(3-Aminoazetidin-1-yl)ethanone

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(3-aminoazetidin-1-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2O/c1-4(8)7-2-5(6)3-7/h5H,2-3,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUJHTWYBKVAQEN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CC(C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30711975 | |

| Record name | 1-(3-Aminoazetidin-1-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30711975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1137870-15-5 | |

| Record name | 1-(3-Aminoazetidin-1-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30711975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(3-aminoazetidin-1-yl)ethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Azetidines and Derivatives

Recent Advances in Azetidine (B1206935) Synthesis

Intramolecular Cyclization Approaches (Racemic, Enantioselective, Diastereoselective)

Intramolecular cyclization is a cornerstone of azetidine synthesis, typically involving the formation of a C-N bond through the nucleophilic displacement of a leaving group on a γ-substituted amine. acs.org This approach can be adapted to produce racemic, enantioselective, or diastereoselective products depending on the nature of the substrate and reaction conditions.

A common strategy involves the cyclization of 3-aminopropan-1-ols or their derivatives. The hydroxyl group is converted into a good leaving group, such as a mesylate or tosylate, which is then displaced by the amine to form the azetidine ring. clockss.org The stereochemistry of the starting material can be translated into the product, allowing for diastereoselective syntheses.

Enantioselective methods often employ chiral auxiliaries or catalysts. For instance, the use of enantiopure amino alcohols derived from the chiral pool can lead to the formation of optically active azetidines. clockss.org Furthermore, metal-catalyzed intramolecular reactions, such as the Mizoroki-Heck reaction, have been developed for the enantioselective synthesis of azetidines containing quaternary stereocenters. brynmawr.edu These reactions utilize chiral ligands to control the facial selectivity of the cyclization, providing access to highly enantioenriched products.

| Cyclization Approach | Description | Key Features |

| Racemic | Cyclization of achiral γ-haloamines or γ-amino alcohols with activated hydroxyl groups. | Straightforward synthesis, often high-yielding. |

| Enantioselective | Use of chiral starting materials, auxiliaries, or chiral catalysts (e.g., Ni-catalyzed intramolecular Heck). brynmawr.edu | Provides access to optically active azetidines; control of absolute stereochemistry. |

| Diastereoselective | Cyclization of substrates with pre-existing stereocenters, controlling the relative stereochemistry of the product. | Allows for the synthesis of specific diastereomers. |

β-Lactam Synthon Strategy for C-3 Functionalized Azetidines

The reduction of azetidin-2-ones, commonly known as β-lactams, is a well-established and frequently utilized method for the synthesis of azetidines. magtech.com.cnacs.org The ready availability of a wide variety of β-lactams through methods like the Staudinger cycloaddition makes this a versatile strategy. acs.org The reduction is typically accomplished using reagents such as diborane, lithium aluminum hydride (LiAlH₄), or alanes, which effectively reduce the amide carbonyl without cleaving the strained four-membered ring. acs.org

This strategy is particularly valuable for accessing C-3 functionalized azetidines. By starting with a appropriately substituted β-lactam, the functionality at the C-3 position can be carried through the reduction step into the final azetidine product. The stereochemistry of the substituents on the β-lactam ring is generally retained during the reduction process. acs.org For example, β-lactam-oxindole hybrids can be synthesized through a one-pot, three-component reaction, creating densely functionalized scaffolds that can potentially be reduced to the corresponding azetidines. csic.es This approach allows for the creation of multiple stereogenic centers with a high degree of control.

Nucleophilic Ring Opening of Aziridines

The ring strain inherent in aziridines, the three-membered nitrogen heterocycles, makes them susceptible to nucleophilic ring-opening reactions, providing a pathway to larger ring systems. clockss.orgnih.govwikipedia.org The expansion of aziridines to azetidines is a powerful synthetic strategy. One common method involves the reaction of N-acyl or N-sulfonyl aziridines with sulfur ylides, such as dimethylsulfoxonium methylide. organic-chemistry.org This reaction proceeds via initial nucleophilic attack of the ylide on a ring carbon, followed by ring opening and subsequent intramolecular cyclization to furnish the four-membered azetidine ring.

The regioselectivity of the initial ring-opening can be influenced by the substituents on the aziridine (B145994) ring and the nature of the nucleophile. iitk.ac.inacs.org Lewis acid catalysis can be employed to activate the aziridine ring and control the regioselectivity of the nucleophilic attack. iitk.ac.in This methodology has been developed into enantioselective variants, for instance, through the use of chiral N,N'-dioxide/Mg(II) complexes as catalysts in the [3+1]-cycloaddition of donor-acceptor aziridines with isocyanides to yield enantioenriched azetidines. nih.gov

Metal-Catalyzed Synthesis of Azetidines

Metal catalysis has become an indispensable tool in modern organic synthesis, and the construction of azetidine rings is no exception. nih.govresearchgate.net Various transition metals, including palladium, copper, iron, and lanthanides, have been shown to effectively catalyze the formation of azetidines through different mechanistic pathways. frontiersin.orgrsc.orgacs.org These methods often offer high efficiency, selectivity, and functional group tolerance. researchgate.netnih.gov

Palladium-catalyzed cross-coupling reactions are powerful methods for forming carbon-carbon and carbon-heteroatom bonds, and they have been successfully applied to the synthesis and functionalization of azetidines. thieme-connect.comresearchgate.net One key application is the N-arylation of the parent azetidine with aryl halides, which proceeds without cleavage of the strained ring. thieme-connect.comresearchgate.net

Furthermore, palladium catalysis is instrumental in the functionalization of the azetidine ring itself. For example, Pd-catalyzed C(sp³)–H arylation at the C-3 position of azetidines has been developed, enabling the stereospecific synthesis of complex, substituted azetidines. acs.org Another significant advancement is the palladium-catalyzed regioselective ring-opening cross-coupling of aziridines with organoboron reagents. acs.org This reaction allows for the formation of a C(sp³)–C bond with concomitant ring expansion, providing a novel route to functionalized azetidines.

| Reaction Type | Catalyst/Ligand System | Description | Reference |

| N-Arylation | Pd(OAc)₂ / BINAP or other phosphine (B1218219) ligands | Couples azetidine with aryl bromides to form N-aryl azetidines. | thieme-connect.com |

| C3-Arylation | Pd(OAc)₂ / Picolinamide directing group | Directs C-H activation and arylation at the C-3 position of the azetidine ring. | acs.org |

| Ring-Opening Cross-Coupling | Pd / NHC or phosphine ligands | Couples aziridines with organoboron reagents to form functionalized alkylamines, which can be precursors to azetidines. | acs.org |

Copper catalysis has emerged as a valuable tool for the enantioselective synthesis of heterocyclic compounds. nih.gov In the context of azetidine synthesis, copper-catalyzed enantioselective [3+1]-cycloadditions represent an innovative approach. These reactions typically involve the combination of a three-atom component and a one-atom component to construct the four-membered ring.

A notable example is the copper-catalyzed enantioselective difunctionalization of azetines (the unsaturated precursors to azetidines). Using a Cu/bisphosphine catalyst system, a boryl and an allyl group can be installed across the double bond of the azetine. acs.org This reaction proceeds with high enantioselectivity and diastereoselectivity, creating two new stereogenic centers in a single step. The resulting 2,3-disubstituted azetidines are versatile building blocks, as the boryl and allyl functionalities can be readily converted into a wide range of other groups. This method provides a powerful and efficient entry into a class of chiral scaffolds that were previously difficult to access. acs.org

Rhodium-Catalyzed Ring Expansion of Aziridines

The ring expansion of aziridines presents a powerful strategy for the synthesis of azetidines. researchgate.netresearchgate.net Rhodium catalysts have proven particularly effective in mediating this transformation. researchgate.netnih.govnih.govnih.govthieme-connect.com One notable example involves the rhodium-catalyzed one-carbon ring expansion of aziridines using vinyl-N-triftosylhydrazones. researchgate.netnih.gov This method facilitates the synthesis of valuable 2-alkenyl azetidines and represents the first instance of aziridine ring expansion enabled by vinyl carbenes. nih.gov The reaction proceeds through the in-situ formation of an alkenyl aziridinium (B1262131) ylide intermediate. researchgate.netnih.gov Experimental and computational studies suggest a diradical pathway is involved in the reaction mechanism. nih.govthieme-connect.com

This protocol is advantageous as it utilizes the inherent strain of the aziridine ring to drive the reaction forward, as opposed to strain-inducing cyclization methods. thieme-connect.comthieme-connect.com The resulting double bond in the product provides a handle for further functionalization. thieme-connect.comthieme-connect.com A one-pot, two-step procedure starting from cinnamaldehyde (B126680) has also been developed, offering a more streamlined and economical approach. nih.gov

Another rhodium-catalyzed approach involves the carbonylative ring expansion of aziridines to produce β-lactams. acs.orgacs.org Theoretical studies on the [Rh(CO)2Cl]2-catalyzed carbonylative ring expansion of N-tert-butyl-2-phenylaziridine have shed light on the regioselectivity of this process. The activation of the C-N bond in the aziridine, facilitated by hyperconjugation with the phenyl substituent, is crucial for the insertion of the rhodium atom into the Cα-N bond, leading to the observed regioselectivity. acs.org

Titanium(IV)-Mediated Coupling for Spirocyclic NH-Azetidines

A novel method for the synthesis of spirocyclic NH-azetidines from oxime ethers has been developed utilizing titanium(IV)-mediation. nih.govresearchgate.net This transformation can employ either an alkyl Grignard reagent or a terminal olefin ligand exchange coupling partner. nih.govresearchgate.net The proposed mechanism follows a Kulinkovich-type pathway, where a titanacyclopropane intermediate is formed. nih.govresearchgate.net This intermediate acts as a 1,2-aliphatic dianion equivalent and inserts into the 1,2-dielectrophilic oxime ether, ultimately yielding the desired four-membered N-heterocyclic ring. nih.govresearchgate.net This single-step process provides access to previously unreported and structurally diverse NH-azetidines in moderate yields. nih.govresearchgate.net

Organocatalytic Approaches to Azetidines

Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of chiral molecules, including azetidines. thieme-connect.de An efficient and highly enantioselective organocatalytic aza-Michael addition of N-substituted phosphoramidates to enones has been reported. thieme-connect.de The resulting aza-Michael adducts undergo intramolecular reductive cyclization with (R)-alpine borane (B79455) in a one-pot procedure to afford 1,2,4-trisubstituted azetidines. This method provides optically active products in good to high yields (67–93%) with excellent stereocontrol (78–96% ee) from a wide variety of enones. thieme-connect.de

Photochemical Functionalization of Azetidine-2-carboxylic Acids

Photochemical methods offer a unique approach to the synthesis and functionalization of azetidines. chemrxiv.orguniba.it The visible light-mediated aza Paternò–Büchi reaction has been successfully employed for the scalable synthesis of various regio- and stereoisomers of azetidines. chemrxiv.org This method highlights the utility of photochemical strategies in accessing densely functionalized azetidines. chemrxiv.org

Decarboxylative functionalization of cyclic α-amino acids, including azetidine-2-carboxylic acid, has also been achieved using photoredox catalysis. acs.orgnih.gov This approach allows for the direct conversion of biomass-derived precursors into valuable arylated products. acs.orgnih.gov The reaction proceeds via the single-electron oxidation of the carboxylate, leading to the formation of an α-amino radical which then participates in C-C bond formation. nih.gov This method is notable for its broad substrate scope with respect to both the amino acid and arene components. acs.orgnih.gov

Strain-Release Homologation of Azabicyclo[1.1.0]butanes

The high ring strain of azabicyclo[1.1.0]butanes has been exploited for the modular synthesis of azetidines. nih.govacs.orgorganic-chemistry.orgrsc.orgbris.ac.uk This method involves the generation of azabicyclo[1.1.0]butyl lithium, which is then trapped with a boronic ester to form an intermediate boronate complex. nih.govacs.orgorganic-chemistry.orgbris.ac.uk Subsequent N-protonation with acetic acid triggers a 1,2-migration with cleavage of the central C-N bond, relieving the ring strain and forming the azetidine ring. nih.govacs.orgorganic-chemistry.orgbris.ac.uk

This methodology is applicable to a wide range of boronic esters, including primary, secondary, tertiary, aryl, and alkenyl variants, and proceeds with complete stereospecificity. nih.govacs.org The resulting homologated azetidinyl boronic esters can be further functionalized at both the N-H position of the azetidine and the boronic ester moiety. nih.govacs.orgorganic-chemistry.org This approach was successfully applied to a concise, stereoselective synthesis of the pharmaceutical agent cobimetinib. nih.govacs.org

Synthesis of 3-Aminoazetidine Derivatives

3-Aminoazetidine is a crucial building block for the synthesis of various biologically active compounds. google.com Several methods have been developed for the preparation of its derivatives.

Preparation from Benzhydryl-Protected 3-Aminoazetidine

The benzhydryl protecting group is commonly used in the synthesis of azetidine derivatives. researchgate.netresearchgate.net A convenient synthesis of 3-amino-3-phenylazetidine starts from N-benzhydryl-3-azetidinone. researchgate.net The process involves a modified Strecker reaction with dibenzylamine, followed by displacement of the cyano group with phenylmagnesium bromide and subsequent catalytic hydrogenation to remove the benzhydryl group. researchgate.net

Another approach for the deprotection of N-benzhydryl-2-azetidinones involves treatment with N-bromosuccinimide and a catalytic amount of bromine under light irradiation. researchgate.netlookchem.com This reaction forms an N-benzhydrol intermediate which can be hydrolyzed with p-toluenesulfonic acid to yield the free β-lactam. researchgate.netlookchem.com

The synthesis of tert-butyl 3-aminoazetidine-1-carboxylate, a key intermediate, often starts from 1-benzhydryl-3-azetidinone. The synthesis involves several steps including the use of reagents like dibenzylamine, phenylmagnesium bromide, and catalytic hydrogenation for deprotection.

| Starting Material | Reagents | Product | Yield | Reference |

| N-Benzhydryl-3-azetidinone | 1. Dibenzylamine, TMSCN2. PhMgBr3. H2, Pd/C | 3-Amino-3-phenylazetidine | - | researchgate.net |

| N-Benzhydryl-2-azetidinones | 1. NBS, Br2, hv2. p-TsOH, H2O | NH-azetidinones | Quantitative | researchgate.netlookchem.com |

Aza-Michael Addition Reactions for Functionalized Azetidines

The aza-Michael addition, a conjugate addition of a nitrogen nucleophile to an α,β-unsaturated carbonyl compound, is a highly effective method for forming carbon-nitrogen bonds. mdpi.com This reaction has been widely applied in the synthesis of various nitrogen-containing heterocycles, including azetidines. mdpi.comrsc.org The versatility of this reaction allows for the introduction of a wide range of functional groups, leading to a diverse array of azetidine derivatives.

A common strategy involves the reaction of NH-heterocycles with α,β-unsaturated esters, such as methyl 2-(azetidin-3-ylidene)acetate, to produce functionalized 3-substituted 3-(acetoxymethyl)azetidines. mdpi.combohrium.comnih.govresearchgate.net The reaction is often catalyzed by a base, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), and carried out in a suitable solvent like acetonitrile. mdpi.com The choice of the nitrogen nucleophile is crucial and can range from simple amines to more complex heterocyclic systems, allowing for the synthesis of a variety of azetidine-containing compounds. mdpi.com For instance, the reaction of methyl (N-Boc-azetidin-3-ylidene)acetate with various heterocyclic amines has been shown to produce the corresponding 3-substituted azetidine derivatives in good yields. mdpi.com

The efficiency of the aza-Michael addition can be influenced by the nature of the reactants and the reaction conditions. While some reactions proceed smoothly at room temperature, others may require elevated temperatures to achieve optimal results. mdpi.com The use of microwave irradiation has also been explored as a means to accelerate these reactions and improve yields. nih.gov

Table 1: Examples of Aza-Michael Addition for the Synthesis of Functionalized Azetidines

| Amine Nucleophile | Michael Acceptor | Product | Yield (%) |

| Pyrrolidine | Methyl (N-Boc-azetidin-3-ylidene)acetate | Methyl (1-Boc-3-(pyrrolidin-1-yl)azetidin-3-yl)acetate | 61% |

| 3,3-Difluoropyrrolidine | Methyl (N-Boc-azetidin-3-ylidene)acetate | Methyl (1-Boc-3-(3,3-difluoropyrrolidin-1-yl)azetidin-3-yl)acetate | 64% |

| Piperidine (B6355638) | Methyl (N-Boc-azetidin-3-ylidene)acetate | Methyl (1-Boc-3-(piperidin-1-yl)azetidin-3-yl)acetate | 75% |

| 1H-Pyrazole | Methyl (N-Boc-azetidin-3-ylidene)acetate | Methyl (1-Boc-3-(1H-pyrazol-1-yl)azetidin-3-yl)acetate | 83% |

| 4-Bromo-1H-pyrazole | Methyl (N-Boc-azetidin-3-ylidene)acetate | Methyl (1-Boc-3-(4-bromo-1H-pyrazol-1-yl)azetidin-3-yl)acetate | 82% |

| Data sourced from a study on the synthesis of azetidine derivatives. mdpi.com |

Specific Synthetic Routes Involving 1-(3-Aminoazetidin-1-yl)ethanone

The compound this compound serves as a valuable building block in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries. Its bifunctional nature, possessing both a secondary amine within the azetidine ring and a primary amino group, allows for a variety of chemical transformations.

Reaction with Methyl 2,6-dichloropyrimidine-4-carboxylate

A notable application of this compound is its reaction with methyl 2,6-dichloropyrimidine-4-carboxylate. This reaction is a key step in the synthesis of certain biologically active compounds. The primary amino group of the aminoazetidine derivative acts as a nucleophile, displacing one of the chlorine atoms on the pyrimidine (B1678525) ring through a nucleophilic aromatic substitution reaction.

This specific transformation is crucial for creating a scaffold that is often found in molecules designed to interact with biological targets. The resulting product combines the structural features of both the azetidine and the pyrimidine rings, leading to compounds with potential applications in drug discovery.

General Preparation Methods and Reaction Conditions for Derivatives

The primary amino group of this compound is readily acylated to form a variety of amide derivatives. This N-acylation is a common strategy for modifying the properties of the parent compound and for introducing diverse functionalities. nih.govorientjchem.org The reaction is typically carried out by treating the aminoazetidine with an acylating agent, such as an acid chloride or an acid anhydride, often in the presence of a base to neutralize the acid byproduct. orgoreview.com

A range of catalysts, including both acidic and basic catalysts, can be employed to facilitate the N-acylation reaction. orientjchem.org However, in some cases, the reaction can proceed efficiently without a catalyst, particularly when using highly reactive acylating agents. orientjchem.org The choice of solvent can also influence the reaction outcome, although some N-acylation reactions have been successfully performed under solvent-free conditions. orientjchem.org

The synthesis of derivatives of this compound is not limited to acylation. The amino group can also participate in other transformations, such as the formation of Schiff bases through condensation with aldehydes, which can then be further modified. chemijournal.comresearchgate.netresearchgate.netijpsr.com These synthetic routes provide access to a wide array of derivatives with diverse chemical structures and potential applications.

Table 2: General Reaction Conditions for N-Acylation of Amines

| Acylating Agent | Catalyst/Base | Solvent | General Observations |

| Acid Chloride | Pyridine, NaOH | Various organic solvents | Base is used to neutralize the HCl formed. orgoreview.com |

| Acid Anhydride | Acidic or basic catalysts | Various organic solvents or solvent-free | Can often proceed without a catalyst. orientjchem.org |

| N-protected aminoacylbenzotriazole | None (Microwave irradiation) | Water | Green chemistry approach with high yields. nih.gov |

| This table summarizes common conditions for the N-acylation of amines, which are applicable to the primary amino group of this compound. |

Structure Activity Relationship Sar Studies of Azetidine Derivatives

Impact of Azetidine (B1206935) Ring on Molecular Properties for Drug Discovery

The azetidine ring, a four-membered saturated heterocycle containing one nitrogen atom, possesses distinct structural and physical properties that are increasingly harnessed in medicinal chemistry. Its growing appeal stems from a favorable balance of satisfactory stability and significant molecular rigidity, which can be leveraged to refine the pharmacological profiles of drug candidates. nih.govmedwinpublishers.com

The primary characteristic of the azetidine ring is its considerable ring strain, approximately 25.4 kcal/mol. rsc.org This strain, while making the ring more reactive than its five-membered (pyrrolidine) or six-membered (piperidine) counterparts, also locks the substituents into well-defined spatial orientations. This conformational restriction is highly advantageous in drug design, as it can reduce the entropic penalty upon binding to a biological target, potentially leading to higher affinity and selectivity. enamine.net

The inclusion of an azetidine ring can significantly influence key molecular properties relevant to drug discovery, as detailed in the table below.

nih.govnih.govenamine.netmedwinpublishers.comenamine.netrsc.orglifechemicals.com| Molecular Property | Impact of Azetidine Ring | Reference |

|---|---|---|

| Solubility | The nitrogen atom in the azetidine ring can act as a hydrogen bond acceptor, often improving aqueous solubility compared to carbocyclic analogs like cyclobutane. This polar nature is beneficial for optimizing pharmacokinetic profiles. | |

| Metabolic Stability | Azetidines can serve as more stable alternatives to other commonly used rings like piperidine (B6355638). For instance, replacing a piperidine ring with an azetidine has been shown to decrease intrinsic clearance by mitigating extensive ring oxidation by cytochrome P450 enzymes. However, the azetidine ring itself can be susceptible to metabolism, such as α-carbon oxidation leading to ring scission. | |

| Lipophilicity (logP) | As small, polar scaffolds, azetidines generally contribute less to a molecule's overall lipophilicity compared to larger ring systems. This can be crucial for developing compounds with desirable ADME (absorption, distribution, metabolism, and excretion) properties, particularly for central nervous system (CNS) targets where lower lipophilicity is often required to cross the blood-brain barrier. | |

| Molecular Rigidity | The inherent strain of the four-membered ring provides a rigid scaffold. This pre-organizes the appended functional groups, which can enhance binding to a target protein by reducing the conformational entropy loss upon binding. | |

| Chemical Tractability | The azetidine ring provides multiple vectors for chemical modification. Both the ring nitrogen and the carbon atoms can be functionalized, allowing for the creation of diverse chemical libraries for high-throughput screening and SAR studies. |

SAR of 3-Aminoazetidine Derivatives in Targeted Biological Systems

The 3-aminoazetidine scaffold is a key pharmacophore found in a variety of biologically active molecules. The amino group at the 3-position provides a crucial handle for introducing diverse substituents, allowing for fine-tuning of a compound's interaction with its biological target. The simple derivative, 1-(3-Aminoazetidin-1-yl)ethanone, features an acetyl group on the ring nitrogen and a primary amino group at the C3 position, representing a fundamental structure in this class.

While specific SAR studies on this compound are not extensively published, research on related 3-aminoazetidine derivatives highlights the importance of substitutions at both the C3-amino group and the N1-ring nitrogen for biological activity.

For example, a series of 3-aminoazetidine derivatives were explored as potential triple reuptake inhibitors (TRIs) for the treatment of depression, targeting the serotonin (B10506) (SERT), norepinephrine (B1679862) (NET), and dopamine (B1211576) (DAT) transporters. researchgate.net In these studies, derivatization of the exocyclic amino group was a key strategy.

Similarly, 3-amino-2-azetidinone derivatives have been synthesized as analogues of the natural anti-cancer agent Combretastatin A4. nih.gov In this context, the formation of various amide bonds at the 3-amino position allowed for the modulation of anti-proliferative activity against colon cancer cell lines, with some compounds exhibiting IC₅₀ values in the nanomolar range. nih.gov

The role of the N-acetyl group in this compound is also critical. N-acetylation is a common metabolic process and can significantly alter a compound's properties. nih.gov In other classes of molecules, such as aminoglycoside antibiotics, N-acetylation can impact antibacterial activity by affecting the molecule's ability to bind to its ribosomal RNA target. nih.govnih.gov For this compound, the acetyl group neutralizes the basicity of the ring nitrogen and introduces a hydrogen bond acceptor (the carbonyl oxygen), which can influence binding interactions and pharmacokinetic properties.

The following table summarizes key SAR findings for derivatives of the 3-aminoazetidine scaffold.

nih.govresearchgate.netnih.govnih.gov| Target/Activity | Scaffold | Key SAR Findings | Reference |

|---|---|---|---|

| Anti-Colorectal Cancer | 3-Amino-2-azetidinone | Formation of amide bonds at the C3-amino position is crucial for activity. The nature of the substituent on the amide modulates anti-proliferative potency against SW480 colon cancer cells, with IC₅₀ values ranging from 14.0 to 564.2 nM. | |

| Triple Reuptake Inhibition (SERT, NET, DAT) | 3-Aminoazetidine | Bioisosteric modification of a 3-oxyazetidine to a 3-aminoazetidine scaffold led to potent reuptake inhibitors. The substituents on both the exocyclic (C3) amine and the ring (N1) nitrogen were critical for tuning the inhibitory activity and selectivity against the three transporters. | |

| Anti-mycobacterial | Azetidine derivatives | A series of azetidine derivatives showed potent bactericidal activity against Mycobacterium tuberculosis by interfering with mycolic acid biosynthesis. The specific substitution pattern on the azetidine ring was key to their potent activity. | |

| GABA Uptake Inhibition | Azetidine-3-carboxylic acid | The position of the carboxylic acid moiety and the nature of lipophilic groups on the ring nitrogen strongly influence potency. An N-substituted azetidine-3-carboxylic acid analog showed an IC₅₀ value of 15.3 µM for the GAT-3 transporter. |

Rational Design and Scaffold Hopping Strategies with Azetidines

Rational drug design relies on understanding the three-dimensional structure of a biological target to create specific and potent inhibitors. The rigid and well-defined geometry of the azetidine ring makes it an excellent scaffold for such structure-based design approaches. nih.govnih.gov The 3-aminoazetidine core, as seen in this compound, offers distinct vectors for modification (at the N1 and C3 positions) that can be exploited to optimize interactions within a target's binding pocket.

Scaffold hopping is a powerful strategy in medicinal chemistry where the core structure of a known active compound is replaced by a different, often structurally distinct, scaffold to identify novel chemotypes with improved properties such as enhanced potency, better selectivity, or a more favorable pharmacokinetic profile. nih.govrsc.org

The azetidine ring is an attractive candidate for scaffold hopping for several reasons:

Bioisosteric Replacement: It can act as a bioisostere for other common rings. For instance, it can replace a metabolically labile piperidine ring to improve stability or be used in place of a phenyl ring to introduce three-dimensionality and alter physicochemical properties. nih.gov

Novel Chemical Space: Due to historical challenges in their synthesis, azetidine-containing compounds are less represented in compound libraries, offering access to novel chemical space and intellectual property. nih.govresearchgate.net

Property Modulation: Hopping from a flexible acyclic amine or a larger heterocyclic ring to a constrained azetidine can improve binding affinity by reducing the entropic cost of binding. enamine.net Conversely, hopping from an azetidine to another scaffold, like a pyrazole (B372694) or benzoxazepinone, might be employed to address specific liabilities like metabolic instability or to explore different binding modes. nih.govnih.gov

A rational design strategy involving the 3-aminoazetidine scaffold might begin with docking this compound into a target active site. The primary amine could be positioned to form a key hydrogen bond or salt bridge, while the N-acetyl group's position could be analyzed for either favorable or unfavorable interactions. Subsequent design cycles could involve:

Derivatization: Synthesizing a library of analogs by varying the substituent on the C3-amino group to probe for additional hydrophobic or polar interactions.

N1-substituent Modification: Replacing the N-acetyl group with other functionalities to modulate solubility, cell permeability, and metabolic stability.

Scaffold Hopping: Replacing the azetidine core with other four- or five-membered rings (e.g., oxetane, pyrrolidine) to assess the impact of the heteroatom and ring size on activity and properties.

This iterative process of design, synthesis, and testing, guided by the unique structural features of the azetidine scaffold, is a proven approach to optimizing lead compounds and discovering novel clinical candidates.

Biological and Pharmacological Relevance of Azetidine Containing Compounds

Azetidines as Amino Acid Surrogates and in Peptidomimetic Chemistry

The incorporation of azetidine (B1206935) rings into peptide structures has emerged as a powerful strategy in peptidomimetic chemistry. Peptidomimetics are compounds that mimic the structure and function of natural peptides but often possess improved properties such as enhanced stability and bioavailability. Azetidines serve as conformationally constrained surrogates for natural amino acids, influencing the peptide backbone's geometry and, consequently, its biological activity. nih.gov

The replacement of an amino acid's carbonyl group with an alkyne is a key step in creating precursors for triazole-containing peptidomimetics, which are considered bioisosteric to the amide bond. nih.gov The synthesis of N-sulfinyl propargylamines with various side chains analogous to those of amino acids provides a versatile platform for developing these peptidomimetic precursors. nih.gov

Furthermore, the introduction of a 3-aminoazetidine (3-AAz) subunit has been shown to be an effective turn-inducing element, facilitating the efficient synthesis of small head-to-tail cyclic peptides. nih.gov This approach not only improves cyclization yields but also allows for late-stage functionalization of the resulting macrocycles, enabling the attachment of various molecular tags. nih.gov The azetidine ring encourages a less stable, all-trans conformation in cyclic tetrapeptides and can enhance the stability of cyclohexapeptides against proteolytic degradation. nih.gov

Azapeptides, where the α-carbon of an amino acid residue is replaced by a nitrogen atom, represent another class of peptidomimetics with significant therapeutic potential. researchgate.net This modification can lead to improved stability against enzymatic and chemical degradation. researchgate.net The systematic replacement of amino acids with their aza-counterparts, known as an "aza scan," is a valuable tool for exploring the structure-activity relationships of bioactive peptides. researchgate.net

Applications in Central Nervous System (CNS) Drug Development

The development of azetidine-based scaffolds has shown significant promise for creating lead-like libraries of compounds targeting the central nervous system. nih.gov These scaffolds can be diversified to produce a wide range of fused, bridged, and spirocyclic ring systems with physicochemical and pharmacokinetic properties optimized for CNS penetration. nih.govresearchgate.net In silico and in vitro profiling of these compounds have demonstrated desirable characteristics such as high solubility, low to moderate protein binding, and excellent metabolic stability, which are crucial for effective CNS drugs. nih.govresearchgate.net

Histamine H3 Receptor Agonists and Antagonists

The histamine H3 receptor, primarily found in the brain, is an important target for CNS drug development. wikipedia.org It acts as an inhibitory autoreceptor on histaminergic nerve terminals, modulating the release of histamine and other neurotransmitters. wikipedia.org Antagonists of the H3 receptor have stimulant and nootropic effects and are being investigated for treating neurodegenerative conditions. wikipedia.org

AZD5213 is a selective H3 antagonist that has been developed with a pharmacokinetic profile allowing for circadian fluctuations in receptor occupancy. nih.gov This is intended to provide therapeutic benefit during the day while minimizing sleep disruption at night. nih.gov The development of potent and selective ligands for H3 receptors is an active area of research, with various chemical classes of antagonists being explored. nih.gov Combining H3 receptor antagonism with acetylcholinesterase inhibition in a single molecule is a promising strategy for developing multi-target ligands for conditions like Alzheimer's disease. semanticscholar.org

Neurological Disorders (Parkinson's, Tourette's, ADHD)

Azetidine-containing compounds and modulators of the histaminergic and GABAergic systems are being investigated for their potential in treating a range of neurological disorders. Histamine H3 receptor antagonists are being explored for their therapeutic potential in Alzheimer's disease, attention deficit hyperactivity disorder (ADHD), and schizophrenia. wikipedia.orgdrugbank.com For instance, the H3 receptor antagonist pitolisant has been approved for the treatment of narcolepsy. wikipedia.org

Some studies have explored the potential link between stimulant medications used for ADHD and the later development of Parkinson's disease, though the evidence is still inconclusive. e-sc.org Non-pharmacological treatments like Comprehensive Behavioral Intervention for Tics (CBIT) are also important, especially for conditions like Tourette Syndrome, which often co-occurs with ADHD. mghcme.org Natural compounds, such as flavonoids, are also being studied for their potential to manage symptoms of Parkinson's and ADHD by reducing oxidative stress. nih.gov

GABA Receptor Modulators

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the CNS, and its receptors (GABA-A receptors) are well-established targets for therapeutic intervention. wikipedia.org Azetidine derivatives have been designed as conformationally constrained analogs of GABA and β-alanine to act as GABA uptake inhibitors. nih.gov By inhibiting the reuptake of GABA, these compounds can enhance inhibitory neurotransmission.

Several azetidine derivatives have shown potency at the GAT-1 and GAT-3 transporters. nih.gov For example, azetidin-2-ylacetic acid derivatives with specific lipophilic residues have demonstrated significant GAT-1 inhibitory activity. nih.gov The structural diversity of GABA-A receptor modulators is vast, encompassing a wide range of heterocyclic scaffolds. nih.gov Targeting proteins associated with GABA-A receptors, such as gephyrin, offers a novel strategy for modulating GABAergic signaling. frontiersin.org

Anticancer and Antitumor Activities of Azetidine Derivatives

The azetidine scaffold is a key feature in a variety of compounds exhibiting potent anticancer and antitumor activities. nih.gov These compounds often target specific molecular pathways involved in cancer progression.

One significant target is the Signal Transducer and Activator of Transcription 3 (STAT3) protein, which is often aberrantly active in many cancers. nih.gov Novel azetidine-based compounds have been developed that irreversibly bind to and inhibit STAT3, leading to the suppression of tumor growth. nih.govacs.org These compounds have shown high potency and selectivity for STAT3 over other STAT proteins. nih.gov

Azetidine derivatives have also been incorporated into analogues of TZT-1027, a known antitumor agent. mdpi.com These analogues, where a 3-aryl-azetidine moiety replaces a phenylethyl group, have demonstrated moderate to excellent antiproliferative activities against various cancer cell lines. mdpi.com

Furthermore, platinum complexes of azetidine have been synthesized and tested for their anticancer properties, showing moderate to good activity against lymphocytic leukemia in animal models. nih.gov The design of small-molecule targeted anticancer agents containing the azetidine ring is an active area of research, with a focus on overcoming drug resistance and reducing cytotoxicity to non-cancerous cells. researchgate.net

Below is a table summarizing the in vitro anticancer activity of selected azetidine-containing compounds:

| Compound | Target | Cancer Cell Line | IC50 (nM) |

| 1a | Tubulin | A549 | 2.2 |

| 1a | Tubulin | HCT116 | 2.1 |

| H172 (9f) | STAT3 | - | 380 |

| H182 | STAT3 | - | 980 |

Antimicrobial and Antibacterial Agents

Azetidine-containing compounds have a long history in antimicrobial therapy, with the β-lactam ring of penicillin and related antibiotics being a classic example of an azetidinone structure. globalresearchonline.net The inherent ring strain of the azetidine moiety contributes to its reactivity and biological activity. ijplsjournal.com

Researchers have synthesized and evaluated numerous azetidine derivatives for their antibacterial and antifungal properties. ijplsjournal.comwisdomlib.org These compounds have shown activity against a range of Gram-positive and Gram-negative bacteria, including Staphylococcus aureus, Bacillus subtilis, Pseudomonas aeruginosa, and Escherichia coli. ijplsjournal.comwisdomlib.org The antimicrobial efficacy of these compounds is often influenced by the nature and position of substituents on the azetidine ring. wisdomlib.org

For instance, certain pyridine-containing substituted phenyl azetidin-2-one derivatives have demonstrated mild to moderate antimicrobial activity. scirp.orgmedwinpublishers.com The incorporation of 1,3,4-oxadiazole or 1,3,4-thiadiazole rings into azetidin-2-one structures has also yielded compounds with significant antibacterial and antifungal potential. mdpi.com The structure-activity relationship studies of these compounds indicate that the presence of electron-withdrawing groups can enhance their antimicrobial activity. mdpi.com

The following table presents the zone of inhibition for selected azetidine derivatives against various microbial strains:

| Compound | S. aureus (mm) | B. subtilis (mm) | P. aeruginosa (mm) | E. coli (mm) |

| D1 | 14 | 12 | 16 | 13 |

| D2 | 18 | 16 | 20 | 17 |

| Ampicillin | 22 | 20 | 24 | 21 |

| Fluconazole | - | - | - | - |

Anti-inflammatory Properties

The rigid structure of the azetidine ring has been exploited in the design of novel anti-inflammatory agents. The constrained conformation can lead to enhanced binding affinity and selectivity for specific biological targets involved in inflammatory pathways.

One notable example is the azetidine derivative 3-(naphthalen-2-yl(propoxy)methyl)azetidine hydrochloride , also known as KHG26792. Research has shown that this compound exhibits both anti-inflammatory and anti-oxidative effects. In studies involving amyloid β-treated primary microglial cells, KHG26792 was found to attenuate the production of key inflammatory mediators, including interleukin-6 (IL-6), interleukin-1β (IL-1β), tumor necrosis factor-α (TNF-α), and nitric oxide.

Furthermore, a series of azetidin-2-one derivatives of ferulic acid have been synthesized and evaluated for their anti-inflammatory potential. Within this series, certain compounds demonstrated significant anti-inflammatory activity. These derivatives were shown to reduce the formation of granulation tissue in chronic inflammation models, indicating an inhibitory effect on the proliferative component of inflammation.

The anti-inflammatory effects of these azetidine-containing compounds are summarized in the table below.

| Compound | Observed Anti-inflammatory Effects |

| 3-(naphthalen-2-yl(propoxy)methyl)azetidine hydrochloride | Attenuated the production of inflammatory mediators such as IL-6, IL-1β, TNF-α, and nitric oxide in amyloid β-treated primary microglial cells. |

| Azetidin-2-one derivatives of ferulic acid | Reduced the formation of granulation tissue in chronic inflammation models, indicating an intense effect of inhibiting the proliferative component. |

Azetidines in PROTAC Linker Design

Proteolysis-targeting chimeras (PROTACs) are bifunctional molecules that induce the degradation of specific target proteins. A PROTAC molecule consists of a ligand that binds to the target protein and another ligand that recruits an E3 ubiquitin ligase, connected by a chemical linker. The design of the linker is crucial for the efficacy of the PROTAC, as it dictates the spatial orientation of the target protein and the E3 ligase, facilitating the formation of a productive ternary complex.

The incorporation of rigid structural elements, such as the azetidine ring, into PROTAC linkers has emerged as a key strategy for optimizing their pharmacological properties. The conformational rigidity imparted by the azetidine scaffold can pre-organize the PROTAC molecule into a bioactive conformation, thereby reducing the entropic penalty associated with the formation of the ternary complex. enamine.net This can lead to enhanced degradation efficiency and potency.

Specific examples of azetidine-containing linkers used in the synthesis of PROTACs include:

Azetidine-3-carboxylic acid : This compound is utilized as a non-cleavable, alkyl chain-based linker in the synthesis of PROTACs. wikipedia.org

Piperidine-azetidine-Br : This building block serves as a PROTAC linker in the synthesis of various PROTAC molecules.

The molecular rigidity of azetidine is a desirable feature in drug design, as it can lead to higher binding affinity and improved selectivity. enamine.net By restricting the conformational flexibility of the linker, the azetidine moiety helps to optimize the presentation of the two binding ligands, thereby promoting the efficient formation of the ternary complex and subsequent protein degradation.

Azetidine-containing Natural Products and their Biological Functions

While the azetidine motif is a valuable tool in synthetic medicinal chemistry, its occurrence in natural products is comparatively rare. researchgate.net The biosynthetic pathways leading to the formation of this strained four-membered ring are not widespread in nature. However, the few known azetidine-containing natural products exhibit important biological functions.

A prominent example is mugineic acid , a phytosiderophore produced by graminaceous plants such as barley and rice. wikipedia.orgjst.go.jp Phytosiderophores are chelating agents that are secreted by plant roots to acquire iron from the soil. jst.go.jp Iron is an essential micronutrient for plant growth, but its availability in many soils is limited due to its low solubility.

Mugineic acid functions by chelating ferric iron (Fe³⁺) in the rhizosphere, forming a stable, water-soluble complex. wisc.edutandfonline.com This complex is then recognized and taken up by specific transporters on the root cell membrane. wisc.edu The ability of mugineic acid to efficiently sequester and facilitate the uptake of iron is crucial for the survival and productivity of these plants, particularly in iron-deficient soils. wikipedia.orgtandfonline.com

The biological function of mugineic acid is summarized in the table below.

| Natural Product | Biological Function |

| Mugineic acid | Acts as a phytosiderophore in graminaceous plants, chelating ferric iron in the soil and facilitating its uptake by the roots. This is essential for iron nutrition and overall plant health. wikipedia.orgjst.go.jpwisc.edutandfonline.com |

Computational and Theoretical Studies

In Silico Analysis of Azetidine-Based Scaffolds

In silico analysis plays a pivotal role in the early stages of drug discovery, enabling the evaluation and optimization of compound libraries based on their calculated physicochemical and pharmacokinetic properties. For azetidine-based scaffolds, computational methods are employed to generate molecules with a higher probability of success in drug development, particularly for challenging targets such as the central nervous system (CNS). nih.gov

Researchers utilize a variety of calculated descriptors to assess the "drug-likeness" of azetidine (B1206935) compounds. These parameters are crucial for predicting a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. Key computed properties often include:

Molecular Weight (MW)

Topological Polar Surface Area (TPSA)

Hydrogen Bond Donors (HBD)

Calculated LogP (cLogP) and LogD (cLogD)

Acid dissociation constant (pKa)

These descriptors help filter and prioritize compounds, ensuring they adhere to established guidelines for properties like blood-brain barrier penetration. nih.gov For instance, in the development of CNS-focused libraries, in silico models for brain partitioning (log brain/blood) and potential P-glycoprotein (P-gp) substrate status are used to predict brain exposure. nih.gov The goal is to pre-optimize scaffolds to create a diverse collection of compounds with favorable ADME characteristics. nih.gov

The conformational rigidity conferred by the azetidine ring is another significant advantage in computational studies. enamine.net Conformationally restricted molecules tend to show higher reproducibility in in silico screening methods. enamine.net This rigidity, by pre-defining the spatial arrangement of molecular fragments, can lead to a decrease in the entropy of binding to a biological target, potentially resulting in higher affinity. enamine.net

| In Silico Parameter | Description | Relevance in Drug Design |

|---|---|---|

| Molecular Weight (MW) | The sum of the atomic weights of all atoms in a molecule. | Influences solubility, permeability, and overall size. Lower MW is often preferred for oral bioavailability. |

| Topological Polar Surface Area (TPSA) | The surface sum over all polar atoms, primarily oxygen and nitrogen, including their attached hydrogen atoms. | Correlates with drug transport properties, including intestinal absorption and blood-brain barrier penetration. nih.gov |

| Hydrogen Bond Donors (HBD) | The number of hydrogen atoms attached to electronegative atoms (N, O). | A key factor in Lipinski's Rule of Five; affects membrane permeability and target binding. nih.gov |

| Calculated LogP (cLogP) | A measure of a compound's lipophilicity or fat-likeness. | Impacts solubility, absorption, membrane penetration, and metabolic stability. nih.gov |

| Calculated pKa | The negative log of the acid dissociation constant, indicating the strength of an acid. | Determines the charge state of a molecule at a given pH, which affects solubility, permeability, and target binding. nih.gov |

Molecular Docking Simulations for Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.netnih.govnih.gov It is widely used to understand and predict the interactions between small molecules, such as those containing an azetidine scaffold, and their biological targets, typically proteins or enzymes. researchgate.netplos.org

The process involves placing the ligand (the small molecule) into the binding site of the receptor and evaluating the binding affinity using a scoring function. plos.org These simulations can reveal crucial details about the binding mode, including:

Key Amino Acid Interactions : Identifying specific residues in the target's active site that form hydrogen bonds, ionic interactions, or hydrophobic contacts with the ligand. plos.org

Binding Affinity : Estimating the strength of the interaction, often expressed as a docking score or binding free energy (ΔGbind). plos.org Lower energy scores typically indicate a more favorable binding interaction. nih.govplos.org

Conformational Stability : Assessing how stable the ligand is within the binding pocket, which can be further analyzed using molecular dynamics simulations. plos.org

For azetidine-containing compounds, molecular docking has been used to propose mechanisms of action and guide the design of more potent inhibitors. For example, in studies involving azetidin-2-one derivatives, docking simulations have been performed on targets like the epidermal growth factor receptor (EGFR) tyrosine kinase and human tubulin to evaluate their potential as anticancer agents. researchgate.netnih.gov The results of these simulations, such as PLP (Piecewise Linear Potential) fitness scores, help identify the most promising compounds for further pharmacological evaluation. researchgate.net

| Target Protein | Compound Class | Docking Insights | Reference |

|---|---|---|---|

| Epidermal Growth Factor Receptor (EGFR) | Azetidin-2-one derivatives | Identified compounds with satisfactory binding contact and favorable PLP fitness scores compared to a reference ligand (erlotinib). researchgate.net | researchgate.net |

| Human Tubulin | Azetidin-2-one derivatives | Used to investigate the molecular mechanism of cytotoxic activity observed in cancer cell lines. nih.gov | nih.gov |

| PfHT1 (P. falciparum hexose transporter 1) | Various small molecules | Identified key interacting residues (e.g., Val314, Ser317) and used glide docking scores and MMGBSA to determine binding affinity. plos.org | plos.org |

| Angiotensin-Converting Enzyme 2 (ACE2) | Approved drugs library | Used docking scores and RMSD values to compare the binding of different drugs to the receptor active site. nih.gov | nih.gov |

Theoretical Calculations on Ring Strain Energy and Stability

The azetidine ring is characterized by a significant amount of ring strain, which is a key driver of its chemical reactivity and stability. researchgate.netrsc.orgrsc.org Theoretical calculations are essential for quantifying this strain and predicting how it influences the molecule's behavior.

The ring-strain energy of azetidine is approximately 25.2-25.4 kcal/mol. researchgate.netrsc.org This value is comparable to that of other highly strained rings like cyclobutane (26.4 kcal/mol) and aziridine (B145994) (26.7 kcal/mol) but is substantially higher than that of less strained rings such as pyrrolidine (5.8 kcal/mol). researchgate.netrsc.org This inherent strain endows azetidine with a unique combination of molecular rigidity and satisfactory chemical stability, making it more easily handled than the more reactive aziridine ring while still being susceptible to specific ring-opening reactions under appropriate conditions. researchgate.netrsc.org

Theoretical calculations, including ab initio methods, are employed to evaluate these strain energies. acs.org Furthermore, computational models are used to predict factors that influence the stability of the azetidine ring in different chemical environments. A key determinant of stability is the pKa of the azetidine nitrogen. nih.gov The ease with which this nitrogen can be protonated is a precursor to potential acid-mediated ring-opening and decomposition. nih.gov Theoretical calculations can accurately predict the pKa of the azetidine nitrogen, showing how it is influenced by different substituents. For example, conjugation of the nitrogen with an adjacent aromatic system can significantly lower its pKa, leading to enhanced stability in aqueous acidic conditions. nih.gov

| Cyclic Compound | Ring Size | Approximate Ring Strain Energy (kcal/mol) | Reference |

|---|---|---|---|

| Aziridine | 3 | 26.7 - 27.7 | researchgate.netrsc.org |

| Azetidine | 4 | 25.2 - 25.4 | researchgate.netrsc.org |

| Cyclobutane | 4 | 26.4 | researchgate.net |

| Pyrrolidine | 5 | 5.4 - 5.8 | researchgate.netrsc.org |

| Piperidine (B6355638) | 6 | 0 | researchgate.net |

Metabolic and Biosynthetic Pathways of Azetidines

Biosynthesis of Azetidine-Containing Natural Products

The biosynthesis of natural products containing an azetidine (B1206935) ring is a complex process that is not yet fully understood for all such compounds. rsc.orgresearchgate.net However, research has elucidated the pathways for some, particularly the mugineic acids, which are phytosiderophores crucial for iron uptake in graminaceous plants like barley and wheat. researchgate.netresearchgate.netnih.gov

The biosynthesis of mugineic acids begins with the amino acid L-methionine. researchgate.netnih.gov Through a series of enzymatic reactions, three molecules of S-adenosyl-L-methionine (SAM), a derivative of methionine, are combined to form nicotianamine (B15646) (NA). researchgate.nethawaii.edu This reaction is catalyzed by the enzyme nicotianamine synthase (NAS). researchgate.netnih.govwikipedia.orgebi.ac.uk

From nicotianamine, the pathway continues with the action of nicotianamine aminotransferase (NAAT), which transfers an amino group to create a 3"-keto intermediate. researchgate.net This intermediate is then reduced by deoxymugineic acid synthase (DMAS) to yield 2'-deoxymugineic acid (DMA), the first compound in the pathway containing the characteristic azetidine ring. researchgate.netoup.com

Further modifications of DMA lead to the various mugineic acids. researchgate.netnih.gov For instance, in barley, DMA can be hydroxylated to form mugineic acid, which can then be epimerized to 3-epihydroxymugineic acid. nih.gov In oats, the azetidine ring of DMA is cleaved to produce avenic acid A. nih.gov The enzyme mugineic-acid 3-dioxygenase is involved in the hydroxylation of both mugineic acid and 2'-deoxymugineic acid. wikipedia.org

Another significant azetidine-containing natural product is azetidine-2-carboxylic acid, a non-proteinogenic amino acid found in plants like the common beet. medchemexpress.com Its biosynthesis has been a subject of study, with S-adenosylmethionine also identified as a key precursor. researchgate.netacs.org

Table 1: Key Enzymes in the Biosynthesis of Mugineic Acids

| Enzyme Name | Abbreviation | Function |

| S-adenosylmethionine synthetase | SAMS | Catalyzes the formation of S-adenosylmethionine (SAM) from methionine and ATP. wikipedia.org |

| Nicotianamine synthase | NAS | Catalyzes the trimerization of SAM to form nicotianamine. researchgate.netnih.govwikipedia.orgebi.ac.uk |

| Nicotianamine aminotransferase | NAAT | Transfers an amino group to nicotianamine. researchgate.net |

| Deoxymugineic acid synthase | DMAS | Reduces the 3"-keto intermediate to form 2'-deoxymugineic acid. researchgate.net |

| Mugineic-acid 3-dioxygenase | Catalyzes the hydroxylation of mugineic acid and 2'-deoxymugineic acid. wikipedia.org |

Azetidine-2-carboxylate Metabolism and Detoxification

Azetidine-2-carboxylic acid (AC) is a toxic analogue of the amino acid L-proline. nih.govasm.org Its toxicity stems from its ability to be mistakenly incorporated into proteins in place of proline, which can disrupt protein structure and function. medchemexpress.comasm.org Consequently, organisms that produce or encounter AC have developed mechanisms for its detoxification and metabolism.

In some bacteria, such as Pseudomonas sp. strain A2C, a specific set of genes and enzymes are responsible for the detoxification and assimilation of AC, allowing the bacterium to use it as a sole nitrogen source. nih.govasm.org A key enzyme in this process is L-azetidine-2-carboxylate hydrolase (AC hydrolase). nih.govasm.org This enzyme, located in the periplasm, catalyzes the hydrolytic opening of the azetidine ring to produce 2-hydroxy-4-aminobutyrate. nih.govasm.org This product is then transported into the cytoplasm and further metabolized. nih.govasm.org The AC hydrolase is a member of the 2-haloacid dehalogenase (HAD) superfamily. nih.govasm.org

Fungi have also evolved strategies to deal with AC. The filamentous fungus Aspergillus nidulans can not only resist the toxic effects of AC but also utilize it as a nitrogen source. researchgate.net This process involves the GABA metabolic pathway and the action of a hydrolase named AzhA, which is also a member of the HAD superfamily. researchgate.net Additionally, an acetyltransferase called NgnA contributes to the detoxification process. researchgate.net In the yeast Saccharomyces cerevisiae, detoxification of AC occurs through the acetylation of its carboxylic acid group. asm.org

Table 2: Enzymes Involved in Azetidine-2-carboxylate Detoxification

| Enzyme Name | Organism | Function |

| L-azetidine-2-carboxylate hydrolase (AC hydrolase) | Pseudomonas sp. strain A2C | Catalyzes the hydrolytic ring-opening of azetidine-2-carboxylate. nih.govasm.org |

| AzhA hydrolase | Aspergillus nidulans | A hydrolase involved in the detoxification and utilization of azetidine-2-carboxylate. researchgate.net |

| NgnA acetyltransferase | Aspergillus nidulans | An acetyltransferase that assists in the detoxification of azetidine-2-carboxylate. researchgate.net |

| Acetyltransferase | Saccharomyces cerevisiae | Detoxifies azetidine-2-carboxylate via acetylation. asm.org |

Role of Specific Enzymes in Azetidine Biosynthesis (e.g., S-adenosylmethionine-dependent enzymes)

S-adenosylmethionine (SAM)-dependent enzymes play a pivotal role in the biosynthesis of azetidine-containing natural products. researchgate.netnih.gov SAM is a versatile molecule that serves as a precursor and a donor of various chemical groups in numerous metabolic pathways. nih.gov

In the biosynthesis of mugineic acids, SAM is the fundamental building block. researchgate.netresearchgate.net The enzyme S-adenosylmethionine synthetase (also known as methionine adenosyltransferase) catalyzes the formation of SAM from L-methionine and ATP. wikipedia.org Subsequently, nicotianamine synthase (NAS), a key enzyme in the pathway, utilizes three molecules of SAM to synthesize one molecule of nicotianamine. researchgate.netnih.govebi.ac.uk This reaction involves the transfer of the 3-amino-3-carboxypropyl group from SAM. wikipedia.org NAS enzymes are found in all higher plants and are crucial for iron homeostasis. nih.govfrontiersin.org

The biosynthesis of azetidine-2-carboxylic acid also involves SAM-dependent enzymes. researchgate.net Recent research has identified AZE synthases in bacteria that catalyze the intramolecular cyclization of SAM to form the azetidine ring of azetidine-2-carboxylic acid. researchgate.net This reaction is a 4-exo-tet cyclization, which is a challenging chemical transformation due to the high ring strain of the resulting four-membered heterocycle. researchgate.net

The broader family of SAM-dependent methyltransferases is also significant in natural product biosynthesis, where methylation can alter the bioactivity and bioavailability of molecules. nih.gov While not directly forming the azetidine ring in all cases, these enzymes can modify azetidine-containing compounds, contributing to the diversity of these natural products. nih.gov

Table 3: S-adenosylmethionine-Dependent Enzymes in Azetidine Biosynthesis

| Enzyme Name | Function | Role in Azetidine Biosynthesis |

| Nicotianamine synthase (NAS) | Catalyzes the trimerization of S-adenosylmethionine (SAM) to form nicotianamine. researchgate.netnih.govwikipedia.orgebi.ac.uk | A key enzyme in the biosynthesis of mugineic acids, which contain an azetidine ring. researchgate.netnih.gov |

| AZE synthase | Catalyzes the intramolecular cyclization of SAM to form azetidine-2-carboxylic acid. researchgate.net | Directly forms the azetidine ring of azetidine-2-carboxylic acid. researchgate.net |

Advanced Characterization Techniques in Azetidine Research

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a critical technique for confirming the elemental composition of 1-(3-Aminoazetidin-1-yl)ethanone. Unlike standard mass spectrometry, HRMS measures the mass-to-charge ratio (m/z) of an ion with very high accuracy (typically to within 5 ppm). This precision allows for the determination of a unique elemental formula, distinguishing it from other compounds that may have the same nominal mass. nih.gov

For this compound, HRMS would be used to verify its molecular formula, C₅H₁₀N₂O. The technique is also employed in fragmentation studies (MS/MS) to further confirm the structure by analyzing the masses of fragment ions, which correspond to specific pieces of the molecule. nih.govresearchgate.net This provides definitive evidence of the connectivity of the acetyl group and the 3-aminoazetidine core.

Interactive Data Table: HRMS Data for this compound

| Ion Formula | Ion Type | Calculated Exact Mass (m/z) |

| C₅H₁₁N₂O⁺ | [M+H]⁺ | 115.0866 |

| C₅H₁₀N₂NaO⁺ | [M+Na]⁺ | 137.0685 |

Note: The calculated masses provide a precise target for experimental verification. nih.gov

Fourier-Transform Infrared (FT-IR) Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the FT-IR spectrum provides clear evidence for its key structural features.

The most prominent absorption would be the strong carbonyl (C=O) stretching band of the amide group, typically appearing in the region of 1630-1680 cm⁻¹. The presence of the primary amino group (-NH₂) would be indicated by N-H stretching vibrations, often seen as two bands in the 3300-3500 cm⁻¹ range. The N-H bending vibration of the amino group usually appears around 1590-1650 cm⁻¹. Other characteristic absorptions include C-H stretching of the alkyl groups and C-N stretching vibrations. researchgate.netijmcr.com

Interactive Data Table: Characteristic FT-IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

| Primary Amine (N-H) | Stretch | 3300 - 3500 | Medium (often two bands) |

| Amide (C=O) | Stretch | 1630 - 1680 | Strong |

| Primary Amine (N-H) | Bend | 1590 - 1650 | Medium |

| Alkyl (C-H) | Stretch | 2850 - 2960 | Medium-Strong |

| Amine/Amide (C-N) | Stretch | 1020 - 1250 | Medium |

Note: The exact position and intensity of peaks can be influenced by hydrogen bonding and the physical state of the sample.

X-ray Crystallography for Structural Elucidation

X-ray crystallography is the most powerful method for determining the precise three-dimensional structure of a molecule in the solid state. This technique requires a single, high-quality crystal of the compound. When a beam of X-rays is passed through the crystal, the rays are diffracted by the electrons in the molecule, producing a unique diffraction pattern. mdpi.com Mathematical analysis of this pattern yields a detailed electron density map, from which the exact positions of all atoms can be determined. nih.gov

For this compound, a successful X-ray crystallographic analysis would provide unambiguous information on:

Bond lengths and angles: Precise measurements of all bonds and angles within the molecule, confirming the geometry of the strained azetidine (B1206935) ring. mdpi.com

Conformation: The preferred spatial arrangement of the atoms, including the puckering of the azetidine ring and the orientation of the acetyl and amino groups.

Intermolecular interactions: How individual molecules pack together in the crystal lattice, revealing details about hydrogen bonding between the amino group of one molecule and the carbonyl oxygen of another. nih.gov

Absolute stereochemistry: If a chiral version of the molecule were synthesized, crystallography could determine its absolute configuration.

Interactive Data Table: Exemplary Single-Crystal X-ray Diffraction Data for a Heterocyclic Compound

| Parameter | Example Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.179 |

| b (Å) | 10.690 |

| c (Å) | 10.560 |

| β (°) | 93.78 |

| Volume (ų) | 921.4 |

| Z (molecules/unit cell) | 4 |

Note: This table presents example data for a related organic molecule to illustrate the type of information obtained from an X-ray crystallography experiment. mdpi.comnih.gov

Future Directions and Emerging Research Areas

Development of Novel Synthetic Strategies for Functionalized Azetidines

The inherent ring strain of azetidines presents both a challenge and an opportunity for synthetic chemists. medwinpublishers.com Overcoming the difficulties associated with their synthesis has led to the development of innovative strategies that provide access to a wide array of functionalized azetidine (B1206935) derivatives. nih.gov

Recent advancements have moved beyond traditional cyclization and cycloaddition methods. medwinpublishers.com One promising approach involves the reduction of readily available azetidin-2-ones (β-lactams) to the corresponding azetidines. This method is efficient and generally proceeds with retention of stereochemistry. acs.org Another strategy leverages the strain-release properties of highly strained precursors like 1-azabicyclobutanes to drive the synthesis of complex, stereopure azetidines in a modular and programmable fashion. chemrxiv.org

Photocatalysis has also emerged as a powerful tool. Researchers have successfully used photocatalysts to excite molecules from their ground state, enabling reactions that form azetidines under mild conditions. mit.edu This light-driven synthesis allows for the creation of a diverse range of azetidine structures that were previously difficult to access. mit.edu Furthermore, biocatalytic methods are being explored, such as the use of engineered enzymes to perform enantioselective one-carbon ring expansions of aziridines to azetidines. acs.org

Some novel synthetic methods include:

Lewis acid-catalyzed [4 + 2]-cycloaddition of N-acetyl-2-azetine with imines. acs.org

Stereoselective Mannich reaction followed by cyclization mediated by 1,1'-carbonyldiimidazole (B1668759) (CDI) to yield enantiopure cis-substituted azetidines. acs.org

Rhodium-catalyzed carbene insertion into the N-H bond of a diazoketone. acs.org

Four-component strain-release-driven synthesis utilizing a acs.orgnih.gov-Brook rearrangement/anion relay sequence. nih.gov

Visible-light photoredox catalysis for decarboxylative Giese-type reactions to form 3,3-disubstituted azetidines. acs.org

Exploration of New Biological Targets for Azetidine-Containing Compounds

The rigid, three-dimensional structure of the azetidine moiety makes it an attractive component for designing ligands that can interact with a variety of biological targets with high specificity and potency. acs.org While azetidine-2-ones are well-known for their antibacterial activity as β-lactam antibiotics, the broader class of azetidines is being investigated for a much wider range of therapeutic applications. lifechemicals.com

Researchers are actively exploring the potential of azetidine-containing compounds to modulate the activity of new and challenging biological targets. For instance, novel azetidine amides have been identified as potent and direct small-molecule inhibitors of Signal Transducer and Activator of Transcription 3 (STAT3) , a protein implicated in various cancers. nih.gov These compounds have demonstrated the ability to inhibit STAT3 DNA-binding activity, suppress the expression of STAT3 target genes, and induce apoptosis in cancer cells. nih.gov

The diverse pharmacological activities reported for azetidine derivatives highlight their potential to address a multitude of diseases. nih.gov These activities include:

Anticancer nih.gov

Antibacterial nih.govlifechemicals.com

Antifungal medwinpublishers.com

Antiviral nih.govontosight.ai

Antitubercular medwinpublishers.com

Anti-inflammatory nih.gov

Analgesic nih.gov

Dopamine (B1211576) antagonism nih.gov

This broad spectrum of activity suggests that the azetidine scaffold can be tailored to interact with a wide array of enzymes, receptors, and other proteins, opening up new avenues for drug discovery. nih.govontosight.ai

Integration of Computational Design in Azetidine Drug Discovery

Computational methods are becoming increasingly integral to the drug discovery process, and the development of azetidine-based therapeutics is no exception. nih.gov Computer-aided drug design (CADD) employs structure-based and ligand-based approaches to increase the efficiency of identifying and optimizing lead compounds. nih.gov

A significant breakthrough has been the use of computational models to guide the synthesis of azetidines. Researchers at MIT and the University of Michigan have developed models that can predict which compounds will react together to form azetidines via photocatalysis. mit.edu By calculating factors like frontier orbital energies, these models can prescreen substrates, saving significant time and resources compared to traditional trial-and-error experimentation. mit.edu This predictive power allows chemists to explore a much wider range of substrates for azetidine synthesis than previously thought possible. mit.edu

Computational tools are also crucial for understanding how azetidine derivatives interact with their biological targets. For example, in the development of STAT3 inhibitors, computational approaches were used to estimate physicochemical properties like solubility and permeability, which are critical for a drug's in vivo activity. nih.gov These methods help in the rational design of molecules with improved drug-like properties. nih.gov

Expanding the Chemical Space of Azetidine Derivatives

To fully harness the potential of the azetidine scaffold, efforts are underway to expand the accessible chemical space of its derivatives. This involves creating large and diverse libraries of azetidine-containing compounds for high-throughput screening and medicinal chemistry studies. lifechemicals.comsciencedaily.com

One strategy to achieve this is through the development of synthetic routes that are both simple and modular, allowing for the rapid generation of numerous analogs. The strain-release functionalization of 1-azabicyclobutanes is one such approach that enables the creation of complex, stereopure azetidine libraries. chemrxiv.org

Ring expansion reactions also offer a pathway to novel heterocyclic scaffolds derived from azetidines. For example, acid-mediated ring expansion of 2,2-disubstituted azetidine carbamates can produce 6,6-disubstituted 1,3-oxazinan-2-ones, which are themselves medicinally relevant scaffolds. acs.org This transformation demonstrates how the chemical space can be expanded from the azetidine core to related, yet distinct, molecular architectures. acs.org

Furthermore, the rise of artificial intelligence and machine learning is contributing to the expansion of chemical space. Generative pre-trained transformer models, trained on vast databases of chemical structures, can design novel, valid, and unique compounds. biorxiv.org Such models can be tailored to generate new azetidine derivatives with desired properties, vastly expanding the diversity of structures available for biological testing. biorxiv.org

Q & A

Q. What are the recommended synthetic strategies for preparing 1-(3-Aminoazetidin-1-yl)ethanone, and how do reaction conditions influence yield?

The synthesis of this compound can be approached via nucleophilic substitution or acylation reactions. For example, the Friedel-Crafts acylation method (used for similar ethanone derivatives) involves reacting an acyl chloride with a Lewis acid catalyst (e.g., AlCl₃) to introduce the ethanone group . However, the azetidine ring’s strain and the amino group’s reactivity require careful optimization of temperature (e.g., 0–25°C) and solvent polarity (e.g., dichloromethane) to prevent ring-opening side reactions. Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) is critical to isolate the product .

Q. How can researchers validate the structural integrity and purity of this compound?

- Spectroscopy : Use - and -NMR to confirm the presence of the azetidine ring (e.g., δ 3.5–4.5 ppm for ring protons) and the ethanone carbonyl (δ ~200–210 ppm in ) .

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) should match the molecular ion peak (e.g., [M+H]) to the theoretical molecular weight (C₅H₁₀N₂O: 114.08 g/mol).

- Chromatography : HPLC with UV detection (λ ~240–280 nm) can assess purity (>95%) .

Advanced Research Questions

Q. What computational methods are suitable for analyzing the electronic properties and reactivity of this compound?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) can predict molecular orbitals, electrostatic potential surfaces, and Fukui indices to identify nucleophilic/electrophilic sites . Absolute hardness (η) and electronegativity (χ) derived from ionization potential (I) and electron affinity (A) (η = (I−A)/2) provide insights into charge-transfer behavior . Software like Gaussian or ORCA can model the azetidine ring’s strain energy (~25–30 kcal/mol) and its impact on reactivity .

Q. How can crystallographic techniques resolve challenges in determining the 3D structure of this compound?